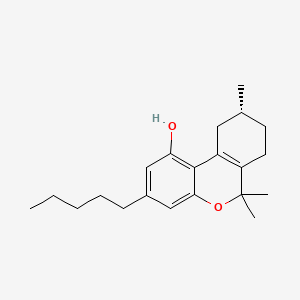![molecular formula C18H25N5O3 B3025822 7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine CAS No. 1032570-74-3](/img/structure/B3025822.png)
7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine
Übersicht
Beschreibung
This compound is a pharmaceutical intermediate used in the preparation of gefitinib . Gefitinib is an orally active selective inhibitor of the epidermal growth factor receptor tyrosine kinase, an enzyme that regulates intracellular signalling pathways associated with the proliferation and survival of cancer cells .
Synthesis Analysis
An improved three-step process for the synthesis of gefitinib from readily available starting material is discussed in a protocol . The protocol is based on the synthesis, isolation, characterization of novel intermediates and their application in the alkylation step for the synthesis of gefitinib . Excellent results were achieved over the conventional synthetic methodologies .Molecular Structure Analysis
The molecular formula of the compound is C16H21N3O4 . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
The synthesis of gefitinib involves a series of chemical reactions, including the synthesis, isolation, and characterization of novel intermediates . These intermediates were characterized using NMR, mass spectroscopy, DSC, and XRPD analyses .Physical And Chemical Properties Analysis
The compound has a melting point of 233-236 °C and a predicted boiling point of 519.5±60.0 °C . Its predicted density is 1.32±0.1 g/cm3 . It is slightly soluble in DMSO and methanol .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine and its derivatives have shown potential as anticancer agents. Studies have synthesized various derivatives of this compound, revealing their cytotoxic activities in vitro. For example, N-substituted (1,3-benzothiazole)-7-methoxy-6-(3-morpholinopropoxy) quinazoline-4-yl-amine derivatives have been identified as a potential class of anticancer agents (Dave et al., 2012). Additionally, some compounds possess antitumor activity against Bcap-37 cells in vitro, with significant antiproliferation activity observed (Ouyang Gui-ping, 2012).
Radiopharmaceutical Applications
This compound has been used in the synthesis of radiopharmaceuticals for positron emission tomography (PET) imaging. For instance, [11C]gefitinib, synthesized using a derivative of this compound, is a high-affinity inhibitor for epidermal growth factor receptor tyrosine kinase (EGFR-TK), crucial for imaging studies in cancer research (Holt et al., 2006).
Vibrational and Theoretical Studies
Vibrational and theoretical studies of N-(3-chloro-4fluoro-phenyl)-7-methoxy-6-(3-morpholin-4ylpropoxy)-quinazolin-4-amine (GEF), a derivative, have been conducted. These studies provide insights into the molecular interactions and properties of such compounds, which are crucial for their applications in medicinal chemistry (Mıhçıokur & Özpozan, 2015).
Apoptotic Effects in Cancer Cells
A study on a new heterocyclic compound derived from 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one demonstrated its ability to induce apoptotic cell death in human bone cancer cells. This compound was found to block the proliferation of Saos-2 bone cancer cells and promote the accumulation of reactive oxygen species (ROS) in these cells, suggesting its potential as a therapeutic agent in cancer treatment (Lv & Yin, 2019).
Insecticidal Efficacy
The insecticidal efficacy of novel bis quinazolinone derivatives, which include modifications of the 7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine structure, has been explored. These derivatives showed potential as insecticides, indicating the compound's utility beyond medicinal applications (El-Shahawi et al., 2016).
Safety And Hazards
The compound is hazardous to the aquatic environment and has long-term effects . It is also classified as a reproductive toxicant, Category 1B . It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Personal protective equipment should be used when handling this compound .
Eigenschaften
IUPAC Name |
7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-24-16-14(26-10-2-6-22-8-11-25-12-9-22)4-3-13-15(16)21-18(19)23-7-5-20-17(13)23/h3-4,19-20H,2,5-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMZRQHSFISGLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C3NCCN3C(=N)N=C21)OCCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



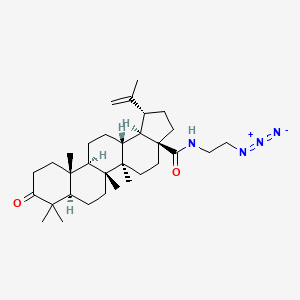
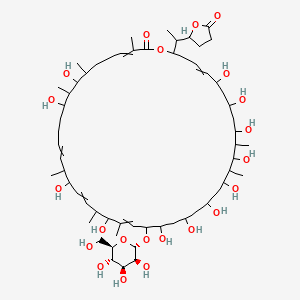

![(2Z,6R,7aS)-tetrahydro-6-hydroxy-2-[(2S,4R,12E,15R,19R)-1,15,19,26-tetrahydroxy-2,4-dimethyl-12-hexacosen-1-ylidene]-1H-pyrrolizine-1,3(2H)-dione](/img/structure/B3025742.png)
![(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol](/img/structure/B3025744.png)
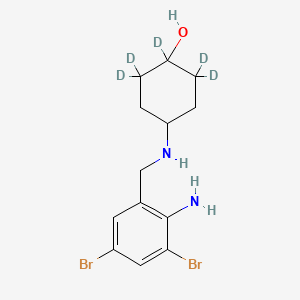
![2-[[(3alpha,5beta)-3-Hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025750.png)
![2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B3025751.png)
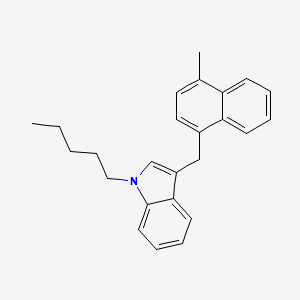
![4-[[[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]methyl]amino]-benzeneacetic acid](/img/structure/B3025754.png)
![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3025756.png)
![(9beta,13alpha,14beta,20alpha)-3-hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid, 3-[[(2Z)-3-cyano-3-(4-fluorophenyl)-1-oxo-2-propen-1-yl]oxy]propyl ester](/img/structure/B3025757.png)
![1-Cyclohexyl-4-[4-(2-methoxy-phenyl)-piperazin-1-YL]-2-phenyl-butan-1-one dihydrochloride](/img/structure/B3025758.png)
